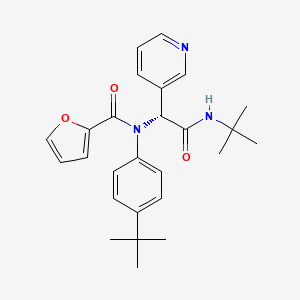

(R)-N-(4-(tert-Butyl)phenyl)-N-(2-(tert-butylamino)-2-oxo-1-(pyridin-3-yl)ethyl)furan-2-carboxamide

Descripción general

Descripción

ML188 es un inhibidor no covalente diseñado para atacar la principal proteasa del coronavirus del síndrome respiratorio agudo severo (SARS-CoV). Sirve como un andamiaje inicial para la creación de inhibidores pan-coronavirus efectivos. ML188 ha mostrado una potente inhibición contra la principal proteasa del SARS-CoV-2, lo que lo convierte en un candidato prometedor para el desarrollo de fármacos antivirales .

Análisis De Reacciones Químicas

ML188 experimenta varias reacciones químicas, incluyendo:

Oxidación: ML188 puede oxidarse en condiciones específicas para formar derivados oxidados.

Reducción: Se pueden realizar reacciones de reducción para modificar los grupos funcionales presentes en ML188.

Sustitución: ML188 puede sufrir reacciones de sustitución donde átomos o grupos específicos se reemplazan con otros átomos o grupos. Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y catalizadores específicos. .

Aplicaciones Científicas De Investigación

ML188 tiene varias aplicaciones de investigación científica, que incluyen:

Química: ML188 sirve como una herramienta valiosa para estudiar la inhibición de proteasas virales y el desarrollo de fármacos antivirales.

Biología: Se utiliza en estudios biológicos para comprender los mecanismos de replicación viral y el papel de las proteasas en los ciclos de vida viral.

Medicina: ML188 se está investigando por su posible uso en el tratamiento de infecciones por coronavirus, incluida la COVID-19.

Industria: El compuesto se utiliza en la industria farmacéutica para el desarrollo de terapias antivirales

Mecanismo De Acción

ML188 ejerce sus efectos inhibiendo la principal proteasa del SARS-CoV y el SARS-CoV-2. La principal proteasa es una enzima crítica para la maduración de las proteínas virales, y su inhibición interrumpe el ciclo de vida viral. ML188 se une de forma no covalente al sitio activo de la principal proteasa, evitando la escisión de las poliproteínas virales y, por lo tanto, inhibiendo la replicación viral .

Comparación Con Compuestos Similares

ML188 es único en su mecanismo de acción no covalente en comparación con otros inhibidores de proteasas que típicamente forman enlaces covalentes con el sitio activo. Compuestos similares incluyen:

GC376: Un inhibidor covalente de la principal proteasa con potente actividad antiviral.

N3: Otro inhibidor covalente que se dirige a la principal proteasa.

PF-07321332: Un inhibidor no covalente similar a ML188 pero con diferentes características estructurales. ML188 destaca por su unión no covalente, lo que ofrece ventajas en términos de selectividad y reducción del potencial de efectos fuera del objetivo

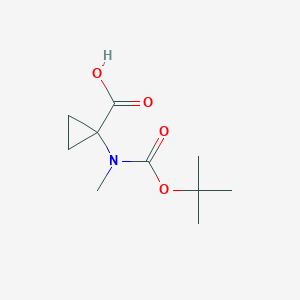

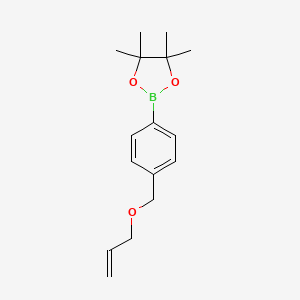

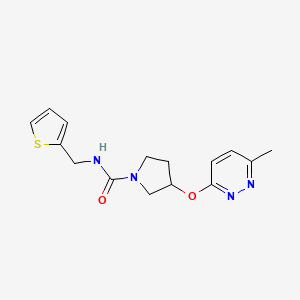

Métodos De Preparación

La síntesis de ML188 implica varios pasos, incluida la preparación de compuestos intermedios y sus reacciones subsecuentes en condiciones específicas. Las rutas sintéticas detalladas y las condiciones de reacción no están fácilmente disponibles en el dominio público. Se sabe que ML188 se sintetiza a través de una serie de reacciones químicas que involucran la formación de intermediarios clave y su posterior funcionalización .

Propiedades

IUPAC Name |

N-[(1R)-2-(tert-butylamino)-2-oxo-1-pyridin-3-ylethyl]-N-(4-tert-butylphenyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31N3O3/c1-25(2,3)19-11-13-20(14-12-19)29(24(31)21-10-8-16-32-21)22(18-9-7-15-27-17-18)23(30)28-26(4,5)6/h7-17,22H,1-6H3,(H,28,30)/t22-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXGIYKRRPGCLFV-JOCHJYFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)N(C(C2=CN=CC=C2)C(=O)NC(C)(C)C)C(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)N([C@H](C2=CN=CC=C2)C(=O)NC(C)(C)C)C(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes ML188 (N-[(1R)-2-(tert-butylamino)-2-oxo-1-(3-pyridinyl)ethyl]-N-(4-tert-butylphenyl)-2-furancarboxamide) a unique SARS-CoV-2 main protease (Mpro) inhibitor?

A1: Unlike many reported SARS-CoV-2 Mpro inhibitors that form covalent bonds with the enzyme, ML188 acts as a non-covalent inhibitor []. This distinction offers potential advantages in terms of selectivity and reduced off-target effects.

Q2: How does ML188 interact with the SARS-CoV-2 Mpro?

A2: X-ray crystallography studies revealed that ML188 binds to the substrate-binding cavity of Mpro [, , ]. Specifically, the P2 biphenyl group of ML188 fits into the S2 pocket of the enzyme, while the benzyl group in the α-methylbenzyl moiety occupies a previously unexplored binding site between the S2 and S4 pockets []. This interaction disrupts the enzyme's function, hindering viral replication.

Q3: Has the structure of ML188 been optimized for improved activity against SARS-CoV-2 Mpro?

A3: Yes, researchers have employed structure-based design and Ugi four-component reaction methodology to optimize ML188 []. These efforts led to the development of compound 23R, which demonstrated superior potency compared to ML188, exhibiting an IC50 of 0.31 μM against SARS-CoV-2 Mpro and an EC50 of 1.27 μM against SARS-CoV-2 viral replication in cellular assays [].

Q4: Are there computational studies that provide further insights into ML188's interaction with SARS-CoV-2 Mpro?

A4: Yes, molecular dynamics (MD) simulations and binding free energy (BFE) calculations have been performed on ML188 and SARS-CoV-2 Mpro complexes []. These studies highlighted the importance of van der Waals forces in maintaining the stability of the complex and suggested that enhancing these interactions could be a promising strategy for inhibitor optimization [].

Q5: Could ML188 serve as a broad-spectrum antiviral agent against other coronaviruses?

A5: While ML188 was initially designed against SARS-CoV-1 Mpro, it also exhibits inhibitory activity against SARS-CoV-2 Mpro, indicating potential for broader activity [, ]. Furthermore, homology modelling and molecular dynamic studies have suggested that ML188 could potentially target the 3CL protease of human coronavirus OC43 [], suggesting possible pan-coronavirus applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-8-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2840248.png)

![methyl 2-[9-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate](/img/structure/B2840250.png)

![Ethyl 2-({[(1-cyanocyclohexyl)(methyl)carbamoyl]methyl}(methyl)amino)-2-methylpropanoate](/img/structure/B2840252.png)

![N-[2,2-bis(furan-2-yl)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2840254.png)

![1-METHANESULFONYL-N-[2-({2-METHYL-6-[(4-METHYLPYRIDIN-2-YL)AMINO]PYRIMIDIN-4-YL}AMINO)ETHYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B2840256.png)

![3-chloro-2-[(1-{[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}ethyl)sulfanyl]-5-(trifluoromethyl)pyridine](/img/structure/B2840261.png)

![8-{[(Tert-butoxy)carbonyl]amino}-5-thiaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B2840262.png)

![(3Z)-6-chloro-3-[(2,4-dichlorophenyl)methylidene]-3,4-dihydro-2H-1-benzothiopyran-4-one](/img/structure/B2840264.png)